2-Methoxysuccinic acid anhydride
Description
Properties
Molecular Formula |
C5H6O4 |
|---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
3-methoxyoxolane-2,5-dione |
InChI |
InChI=1S/C5H6O4/c1-8-3-2-4(6)9-5(3)7/h3H,2H2,1H3 |
InChI Key |
IXYFWABPTUIGTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(=O)OC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key Insights :
- Unlike maleic anhydride, its saturated backbone precludes conjugation, limiting use in cycloaddition reactions but enhancing thermal stability .
Thermal and Physical Properties
Notes:
Preparation Methods
Experimental Protocol from Analogous Systems
-
Substrate Preparation : Itaconic acid (200 g) is mixed with dimethylbenzene (230 g) and pyridine (1.2 g).
-
Reaction Conditions : Heated to 140°C under reflux with continuous water removal.
-
Post-Reaction Processing :
Yield and Purity :
Hypothetical Adaptation for Methoxy Derivatives
Replacing itaconic acid with 2-methoxysuccinic acid would require:
-
Catalyst Optimization : Lewis acids (e.g., MgCl₂) or dehydrating agents (e.g., P₂O₅) to facilitate cyclization.
-
Solvent Selection : High-bopoint solvents (e.g., diglyme) to maintain reaction stability at elevated temperatures.
Functionalization of Preformed Anhydrides
Introducing methoxy groups post-anhydride formation could bypass challenges associated with methoxy-containing precursors. For example:
-
Etherification : Reacting methylsuccinic anhydride with methanol under acidic or basic conditions.
-
Protection/Deprotection Strategies : Temporarily protecting reactive sites during methoxy introduction.
Challenges :
-
Regioselectivity in etherification.
-
Stability of the anhydride ring under reaction conditions.
Comparative Analysis of Methods
Emerging Approaches and Research Gaps
Enzymatic Catalysis
No existing data from provided sources address enzymatic routes, but microbial or enzymatic decarboxylation could offer greener alternatives for methoxy-substituted compounds.
Q & A
Q. What are the recommended spectroscopic methods for characterizing 2-methoxysuccinic acid anhydride in synthetic reactions?
Methodological Answer: Fourier-transform infrared spectroscopy (ATR-FT-IR) is highly effective for real-time monitoring of anhydride reactions, particularly to track carbonyl group changes (1,800–1,850 cm⁻¹ for anhydrides vs. 1,700–1,750 cm⁻¹ for carboxylic acids) . Raman spectroscopy is also useful for distinguishing anhydrides from hydrolyzed products, as demonstrated in acetic anhydride hydrolysis studies . For structural confirmation, nuclear magnetic resonance (NMR) can resolve methoxy and acyloxy groups, with NMR distinguishing carbonyl carbons (δ ~165–175 ppm for anhydrides) .
Q. How can hydrolysis of this compound be minimized during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
